molecular formula C8H14N4O B13301373 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13301373
M. Wt: 182.22 g/mol
InChI Key: CAARTPUCDAITLI-UHFFFAOYSA-N
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Description

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of an amino group and a pyrazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate amino acid derivative. One common method involves the use of 3,5-dimethyl-1H-pyrazole and 2-bromo-3-aminopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylpyrazole
  • 3,5-dimethyl-1H-pyrazole
  • 2-amino-3-(1H-pyrazol-1-yl)propanamide

Uniqueness

Compared to similar compounds, 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both an amino group and a dimethyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-3-(3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-3-6(2)12(11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13)

InChI Key

CAARTPUCDAITLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)N)C

Origin of Product

United States

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